molecular formula C21H28O3 B12288156 Levonorgestrel-4 beta,5 beta-epoxide

Levonorgestrel-4 beta,5 beta-epoxide

Cat. No.: B12288156
M. Wt: 328.4 g/mol
InChI Key: QAADEDKZKKRMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levonorgestrel-4β,5β-epoxide is a metabolite of levonorgestrel, a synthetic progestin widely used in hormonal contraceptives. This epoxide derivative forms via cytochrome P450-mediated oxidation of the parent compound, particularly in hepatic microsomes . While levonorgestrel itself is a potent progesterone receptor agonist, its epoxide metabolite exhibits distinct biochemical interactions, including inhibition of drug-metabolizing enzymes such as microsomal epoxide hydrolase (mEH) and cytoplasmic glutathione S-transferase (GST) . These interactions may influence drug metabolism and toxicity profiles.

Properties

IUPAC Name

16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAADEDKZKKRMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levonorgestrel-4 beta,5 beta-epoxide typically involves the epoxidation of levonorgestrel. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure selective formation of the epoxide at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and consistency. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Levonorgestrel-4 beta,5 beta-epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Levonorgestrel-4 beta,5 beta-epoxide has several scientific research applications:

Mechanism of Action

The mechanism of action of levonorgestrel-4 beta,5 beta-epoxide involves its interaction with progesterone receptors, similar to levonorgestrel. The epoxide group may influence the compound’s binding affinity and metabolic stability, potentially altering its biological activity. The molecular targets include progesterone receptors, and the pathways involved are related to the regulation of ovulation and reproductive functions .

Comparison with Similar Compounds

Norethindrone-4β,5β-Epoxide

Norethindrone, another synthetic progestin, forms an analogous epoxide metabolite. Key comparisons include:

  • Cytotoxicity: Norethindrone-4β,5β-epoxide demonstrates significant cytotoxicity in Walker cells (ID50 = 0.05 mM), which is fourfold less potent than its parent compound, norethindrone . The mechanism involves irreversible binding to cellular thiol groups in proteins, leading to cell death .
  • In Vivo Effects : High doses (50 mg/kg) in rats induce hepatic vacuolization and hemorrhagic necrosis, suggesting liver-specific toxicity .

Cholesterol-5β,6β-Epoxide

This endogenous epoxide, derived from cholesterol oxidation, shares structural features with synthetic epoxides but differs functionally:

  • Biological Role : Elevated plasma levels of cholesterol-5β,6β-epoxide are associated with endometrial and breast cancer risk (e.g., 0.71 ng/ml in endometrial cancer patients vs. 0.35 ng/ml in controls) . Its formation is linked to oxidative stress and inversely correlates with antioxidant levels (e.g., cis-lutein/zeaxanthin) .
  • Mechanism : Unlike synthetic progestin epoxides, cholesterol-5β,6β-epoxide acts as a biomarker for oxidative damage rather than directly inhibiting metabolic enzymes .

Conduritol Beta-Epoxide (CBE)

A non-steroidal epoxide, CBE inhibits glucocerebrosidase (GCase), leading to α-synuclein accumulation in neurodegenerative models . Contrasts with levonorgestrel-4β,5β-epoxide include:

  • Target Specificity: CBE selectively inhibits lysosomal GCase, whereas levonorgestrel-4β,5β-epoxide broadly interferes with phase I/II detoxification enzymes .
  • Therapeutic Implications: CBE’s effects on α-synuclein inform Parkinson’s disease research, while levonorgestrel’s epoxide highlights risks in drug metabolism .

Data Tables: Key Comparative Metrics

Table 1. Cytotoxicity and Enzyme Interactions

Compound Cytotoxicity (ID50) Enzyme Inhibition Biological Impact
Levonorgestrel-4β,5β-epoxide Not reported mEH, GST Alters drug metabolism
Norethindrone-4β,5β-epoxide 0.05 mM None (thiol protein binding) Hepatic necrosis
Cholesterol-5β,6β-epoxide N/A N/A Cancer biomarker
Conduritol beta-epoxide N/A GCase Neurodegeneration

Table 2. Pathological Associations

Compound Tissue Specificity Disease Linkage
Levonorgestrel-4β,5β-epoxide Liver Drug toxicity
Norethindrone-4β,5β-epoxide Liver, Walker cells Acute cytotoxicity
Cholesterol-5β,6β-epoxide Plasma, breast fluid Endometrial/breast cancer
Conduritol beta-epoxide Brain Parkinson’s disease

Mechanistic and Structural Insights

  • Structural Similarities: Levonorgestrel and norethindrone epoxides share a steroidal backbone, enabling interactions with hydrophobic enzyme pockets. Cholesterol-5β,6β-epoxide, while steroidal, lacks the synthetic modifications seen in contraceptives.
  • Functional Divergence: Synthetic epoxides (levonorgestrel, norethindrone) primarily disrupt enzymatic or proteostatic pathways, whereas cholesterol epoxide reflects oxidative imbalance.

Research Implications

  • Drug Development : Understanding epoxide-mediated enzyme inhibition is critical for predicting drug-drug interactions, particularly for hepatic-metabolized therapeutics .
  • Toxicology: The cytotoxicity of norethindrone-4β,5β-epoxide underscores the need for metabolic profiling in progestin-based therapies .
  • Biomarker Potential: Cholesterol-5β,6β-epoxide highlights the role of oxidative metabolites in cancer risk stratification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.